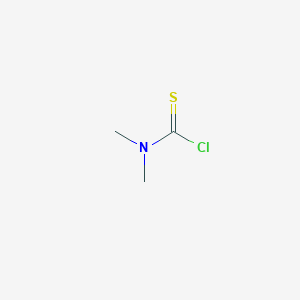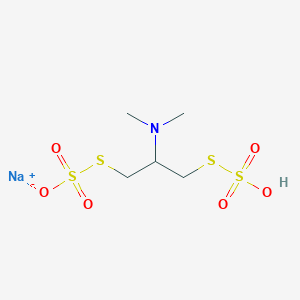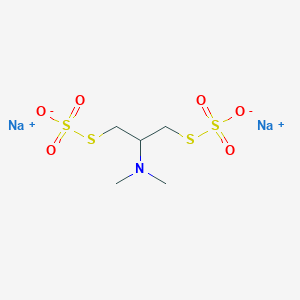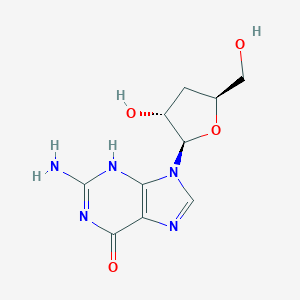
Chlorure de diméthylthiocarbamoyle
Vue d'ensemble
Description
Dimethylthiocarbamoyl chloride is an organosulfur compound with the chemical formula (CH₃)₂NC(S)Cl. It appears as a yellow solid or syrup and is known for its role as a key reagent in organic synthesis, particularly in the formation of arylthiols via the Newman-Kwart rearrangement .
Applications De Recherche Scientifique
Dimethylthiocarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of arylthiols and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
Target of Action
Dimethylthiocarbamoyl chloride is an organosulfur compound . It is often used as a reagent in organic synthesis It is known to react with dithiocarbamates .
Mode of Action
Dimethylthiocarbamoyl chloride is electrophilic, serving as a source of R2NC(S)+ . It reacts with dithiocarbamates (R2NCS−2) to give thiuram sulfides [R2NC(S)]2S . With methanethiolate, it gives methyl dimethyldithiocarbamate (Me2NC(S)SMe) .
Biochemical Pathways
It is a key reagent in the synthesis of arylthiols via the newman-kwart rearrangement .
Pharmacokinetics
It is soluble in chloroform and tetrahydrofuran , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Dimethylthiocarbamoyl chloride’s action depend on its use in specific reactions. For instance, it is used in the chemoselective deoxygenation of pyridine-N-oxides . It was also used in the synthesis of (±)-thia-calanolide A .
Action Environment
Dimethylthiocarbamoyl chloride is sensitive to moisture . It is often encountered as a yellow syrup and should be stored at 2-8°C . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence its action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylthiocarbamoyl chloride is typically synthesized by the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
- Tetramethylthiuram disulfide is reacted with chlorine gas in the presence of carbon tetrachloride as a solvent.
- The reaction mixture is heated and stirred, leading to the formation of dimethylthiocarbamoyl chloride and sulfur dichloride as by-products .
Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions. The chlorination is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation under reduced pressure to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form dimethylthiocarbamates.
Addition Reactions: It can add to double bonds in alkenes, forming thiocarbamoyl derivatives.
Decomposition Reactions: Under certain conditions, it decomposes to release dimethylamine and carbon disulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Chloroform, tetrahydrofuran, and carbon tetrachloride.
Major Products:
Dimethylthiocarbamates: Formed by reaction with amines.
Thiocarbamoyl Derivatives: Formed by addition to alkenes.
Dimethylamine and Carbon Disulfide: Formed by decomposition.
Comparaison Avec Des Composés Similaires
Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.
Tetramethylthiuram Disulfide: Precursor in the synthesis of dimethylthiocarbamoyl chloride.
Dimethyldithiocarbamate: A related compound used in similar applications.
Uniqueness: Dimethylthiocarbamoyl chloride is unique due to its sulfur content, which imparts distinct reactivity compared to its oxygen analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in applications where sulfur’s chemical properties are advantageous .
Propriétés
IUPAC Name |
N,N-dimethylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWISQNXPLXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066048 | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Alfa Aesar MSDS] | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16420-13-6 | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamothioic chloride, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX36AS4VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dimethylthiocarbamoyl chloride's interactions vary greatly depending on the target and reaction conditions.
ANone:
ANone:
ANone: Dimethylthiocarbamoyl chloride itself is not typically used as a catalyst. Instead, it acts as a reagent in various organic transformations:
ANone: Yes, computational studies have been performed.
- Molecular Structure: Gas phase electron diffraction data combined with ab initio calculations provided insight into the molecular structure of Dimethylthiocarbamoyl chloride. [] These studies revealed a near-planar structure with a slight deviation from C2 symmetry. []
- Thiocarbamate Analogs: Studies on the synthesis and biological activity of structurally related thiocarbamate analogs, particularly in the context of anti-inflammatory corticosteroids, highlight the influence of substituents on the aromatic ring and at the 17-position of the steroid scaffold on potency and selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)










